molecular formula C15H18FNO3 B2408715 Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate CAS No. 1881329-99-2

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate

Cat. No. B2408715
M. Wt: 279.311
InChI Key: PYXZNBWBNAPAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate” involves the use of catalytic protodeboronation of pinacol boronic esters . Another example is the synthesis of “1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-fluorobenzyl)-2-methylmalonate”, which involves a reaction with para-fluoro benzyl bromide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Lactams and Antibacterial Activity : A study describes the synthesis of various β-lactams, including tert-butyl 2-iso-oxa-cephem-4-carboxylates, which exhibit antibacterial activity against Gram-positive microorganisms (Tombor et al., 1995).

  • Characterization and Biological Evaluation : Another research synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was then characterized and evaluated for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

  • Application in Organic Synthesis : A study on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate highlights its importance as an intermediate in small molecule anticancer drugs (Zhang et al., 2018).

  • Formation of Schiff Base Compounds : Research involving the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate demonstrates its utility in creating complex molecular structures (Çolak et al., 2021).

Biological and Pharmacological Applications

  • Metabolic Studies : A study on the metabolism of a dipeptidyl peptidase-4 inhibitor, incorporating a tert-butyl moiety, provides insights into its in vitro metabolism in rat liver microsomes (Yoo et al., 2008).

  • Radiosynthesis for Medical Imaging : The compound has been used in the radiosynthesis of 6-[(18) F]fluoro-L-meta-tyrosine, a process starting with [(18) F]fluoride for medical imaging applications (Castillo Meleán et al., 2015).

  • Antibacterial Agents Synthesis : Research on 2-arylthiazolidine-4-carboxylic acid derivatives, including tert-butyl analogs, has been conducted to explore their potential as antibacterial agents (Song et al., 2009).

  • Fluorescent Probes for Ion Detection : The synthesis and application of AIE-active Schiff base compounds, including tert-butyl derivatives, have been explored for the sensitive and selective detection of Fe3+ ions (Harathi & Thenmozhi, 2020).

properties

IUPAC Name

tert-butyl 2-[(4-fluorophenyl)methyl]-4-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-12(9-13(17)18)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXZNBWBNAPAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate

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